molecular formula C4H11N3O3 B15143461 Creatine-d5 H2O (N-methyl-d3; glycine-2,2-d2)

Creatine-d5 H2O (N-methyl-d3; glycine-2,2-d2)

Cat. No.: B15143461
M. Wt: 154.18 g/mol
InChI Key: MEJYXFHCRXAUIL-LUIAAVAXSA-N
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Description

Creatine-d5 (monohydrate) is a deuterium-labeled form of creatine monohydrate. Creatine monohydrate is an endogenous amino acid derivative that plays a crucial role in cellular energy production, particularly in muscle and brain tissues . The deuterium labeling in Creatine-d5 allows for its use in various scientific research applications, particularly in studies involving metabolic pathways and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of creatine monohydrate typically involves the reaction of sodium sarcosinate with cyanamide in an aqueous solution. The reaction is carried out at a temperature range of 70-90°C under stirring conditions. The resulting product is then cooled to precipitate creatine monohydrate crystals, which are subsequently separated, washed, and dried .

Industrial Production Methods

In industrial settings, the production of creatine monohydrate follows a similar synthetic route but on a larger scale. The process involves the use of bipolar membrane electrodialysis to separate and remove sodium ions from the sodium sarcosinate solution, followed by the reaction with cyanamide. The by-products of this process can be utilized to produce organic fertilizers, making the method more sustainable .

Chemical Reactions Analysis

Types of Reactions

Creatine-d5 (monohydrate) undergoes various chemical reactions, including:

    Oxidation: Creatine can be oxidized to form creatinine.

    Reduction: Under certain conditions, creatine can be reduced back to its precursor molecules.

    Substitution: Creatine can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Strong nucleophiles like sodium hydroxide are often employed.

Major Products Formed

    Oxidation: Creatinine

    Reduction: Precursor molecules such as sarcosine and cyanamide

    Substitution: Various substituted creatine derivatives

Scientific Research Applications

Creatine-d5 (monohydrate) has a wide range of scientific research applications:

Mechanism of Action

Creatine-d5 (monohydrate) exerts its effects primarily through its role in the phosphocreatine system. In muscle tissues, creatine is phosphorylated to form phosphocreatine by the enzyme creatine kinase. Phosphocreatine then donates a phosphate group to adenosine diphosphate (ADP) to regenerate adenosine triphosphate (ATP), the primary energy currency of the cell. This process is crucial during short bursts of high-intensity activities .

Comparison with Similar Compounds

Similar Compounds

    Creatine Monohydrate: The non-deuterated form, widely used in dietary supplements.

    Creatine Ethyl Ester: A form of creatine that is claimed to have better absorption.

    Creatine Hydrochloride: Known for its higher solubility compared to creatine monohydrate.

    Buffered Creatine: Contains buffering agents to reduce the conversion of creatine to creatinine in the stomach.

Uniqueness of Creatine-d5 (Monohydrate)

Creatine-d5 (monohydrate) is unique due to its deuterium labeling, which makes it particularly useful in research settings. The deuterium atoms act as tracers, allowing scientists to track the metabolic pathways and pharmacokinetics of creatine with greater precision. This makes Creatine-d5 invaluable in studies aimed at understanding the detailed mechanisms of creatine metabolism and its effects on cellular energy production .

Biological Activity

Creatine-d5 H2O (N-methyl-d3; glycine-2,2-d2) is a stable isotope-labeled form of creatine, which is a compound crucial for energy metabolism in muscle tissue. This article explores its biological activity, focusing on its metabolic roles, effects on muscle physiology, and potential therapeutic applications.

Overview of Creatine

Creatine is synthesized in the body from amino acids, primarily in the liver, kidneys, and pancreas. It plays a vital role in the phosphocreatine system, which helps regenerate adenosine triphosphate (ATP), the primary energy carrier in cells. The incorporation of deuterium (D) into creatine enhances its utility in metabolic studies by allowing for precise tracking of metabolic pathways.

Biological Mechanisms

  • Energy Metabolism : Creatine acts as a reservoir for high-energy phosphate groups. In muscle cells, it converts to phosphocreatine (PCr), which can quickly donate a phosphate group to adenosine diphosphate (ADP) to regenerate ATP during high-intensity exercise.
    Creatine+ATPPhosphocreatine+ADP\text{Creatine}+\text{ATP}\leftrightarrow \text{Phosphocreatine}+\text{ADP}
  • Antioxidant Properties : Creatine has been shown to reduce oxidative stress by stabilizing mitochondrial function and enhancing cellular antioxidant defenses. This property is particularly beneficial during ischemic events where oxygen supply is compromised .
  • Neuroprotective Effects : Research indicates that creatine supplementation may have neuroprotective effects in various models of neurodegeneration. It helps maintain ATP levels during neuronal stress, potentially slowing the progression of diseases like Parkinson's and Huntington's .

Case Studies and Clinical Trials

  • Muscle Performance : A study involving athletes showed that creatine supplementation led to significant improvements in muscle strength and recovery times. Participants who supplemented with creatine-d5 demonstrated enhanced performance metrics compared to placebo groups .
  • Cardiac Health : In animal models, increased myocardial creatine levels were associated with reduced myocardial injury during ischemia-reperfusion events. Creatine loading improved functional recovery and reduced necrosis in heart tissues .
  • Neurological Benefits : Clinical trials have demonstrated that creatine supplementation can improve cognitive performance under stress and has potential applications in treating mood disorders due to its effects on brain energy metabolism .

Data Tables

Study/TrialSubject TypeDosageDurationKey Findings
Zervou et al., 2016Athletes20 g/day7 daysImproved muscle recovery and strength
Bender et al., 2011Ischemic ratsCreatine loadingAcuteReduced myocardial necrosis by 27%
Rae et al., 2003Healthy adults5 g/day21 daysIncreased muscle creatine concentration by 20%

Properties

Molecular Formula

C4H11N3O3

Molecular Weight

154.18 g/mol

IUPAC Name

2-[carbamimidoyl(trideuteriomethyl)amino]-2,2-dideuterioacetic acid;hydrate

InChI

InChI=1S/C4H9N3O2.H2O/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H2/i1D3,2D2;

InChI Key

MEJYXFHCRXAUIL-LUIAAVAXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(=N)N)C([2H])([2H])C(=O)O.O

Canonical SMILES

CN(CC(=O)O)C(=N)N.O

Origin of Product

United States

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